4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid
Description
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid is a complex organic compound with a unique structure that combines multiple functional groups
Properties
CAS No. |
31994-53-3 |
|---|---|
Molecular Formula |
C22H21N3O4S2 |
Molecular Weight |
455.6 g/mol |
IUPAC Name |
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C22H21N3O4S2/c1-4-24-18-7-5-6-8-19(18)30-20(24)13-14(2)21-15(3)23-25(22(21)26)16-9-11-17(12-10-16)31(27,28)29/h5-13H,4H2,1-3H3,(H,27,28,29)/b20-13-,21-14+ |
InChI Key |
BGUFNHOQYFNSKN-IWXNDQKYSA-N |
Isomeric SMILES |
CCN\1C2=CC=CC=C2S/C1=C\C(=C\3/C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)\C |
Canonical SMILES |
CCN1C2=CC=CC=C2SC1=CC(=C3C(=NN(C3=O)C4=CC=C(C=C4)S(=O)(=O)O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid involves several steps:
-
Formation of the Benzothiazole Core: : The initial step involves the synthesis of the benzothiazole core. This can be achieved by reacting 2-aminothiophenol with ethyl acetoacetate under acidic conditions to form 3-ethyl-1,3-benzothiazol-2-ylidene.
-
Formation of the Pyrazole Ring: : The next step involves the formation of the pyrazole ring. This can be done by reacting the benzothiazole derivative with hydrazine hydrate and acetylacetone under reflux conditions to form the pyrazole ring.
-
Formation of the Sulfonic Acid Group: : The final step involves the introduction of the sulfonic acid group. This can be achieved by sulfonation of the benzene ring using concentrated sulfuric acid.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification steps such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the benzene ring, using electrophilic or nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like bromine in acetic acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
Medicinal Chemistry
This compound has been investigated for its potential therapeutic effects, particularly in the treatment of various diseases. Studies indicate that derivatives of benzothiazole and pyrazole can exhibit anti-inflammatory and anti-cancer properties.
Case Study: Anticancer Activity
Research has shown that compounds similar to this one can inhibit tumor growth in vitro. For instance, a study demonstrated that benzothiazole derivatives could induce apoptosis in cancer cells by activating specific signaling pathways, suggesting that the compound may have similar effects .
Analytical Chemistry
The compound can serve as a reagent in analytical chemistry for the detection of specific ions or molecules due to its fluorescent properties. Its ability to form complexes with metal ions makes it useful in spectroscopic analysis.
Case Study: Fluorescent Sensor Development
A research team developed a fluorescent sensor based on benzothiazole derivatives for detecting heavy metals in environmental samples. The sensor exhibited high sensitivity and selectivity, indicating the potential utility of this compound in environmental monitoring applications .
Materials Science
The unique structural characteristics of this compound allow it to be incorporated into polymer matrices, enhancing their properties such as thermal stability and mechanical strength.
Case Study: Polymer Composite Development
In a study focusing on polymer composites, the incorporation of sulfonic acid groups from this compound improved the ionic conductivity of polymer electrolytes used in batteries. This enhancement is crucial for developing more efficient energy storage systems .
Mechanism of Action
The mechanism of action of 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds with similar benzothiazole cores, such as 2-mercaptobenzothiazole.
Pyrazole Derivatives: Compounds with similar pyrazole rings, such as 3,5-dimethylpyrazole.
Sulfonic Acid Derivatives: Compounds with similar sulfonic acid groups, such as p-toluenesulfonic acid.
Uniqueness
4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties
Biological Activity
The compound 4-[(4E)-4-[(1Z)-1-(3-ethyl-1,3-benzothiazol-2-ylidene)propan-2-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid represents a novel class of benzothiazole derivatives, which have garnered attention due to their potential biological activities, particularly in antimicrobial and anticancer applications. This article provides a detailed overview of the biological activity associated with this compound, including data tables and findings from relevant studies.
Chemical Structure and Properties
The molecular structure of the compound can be broken down into several functional groups that contribute to its biological activity:
- Benzothiazole moiety : Known for its diverse pharmacological properties.
- Pyrazole ring : Associated with anti-inflammatory and anticancer activities.
- Benzenesulfonic acid group : Enhances solubility and bioavailability.
Antimicrobial Activity
Recent studies have shown that benzothiazole derivatives exhibit significant antimicrobial properties. The presence of electron-withdrawing groups such as nitro (NO₂) or halogens (Br, Cl) in substituted benzothiazoles enhances their antibacterial and antifungal activities. For instance, compounds derived from benzothiazole have been tested against various pathogens including Staphylococcus aureus, Escherichia coli, and Candida tropicalis .
Table 1: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| GG4 | S. aureus | 50 mg/ml |
| GG5 | E. coli | 50 mg/ml |
| GG6 | C. tropicalis | 50 mg/ml |
Anticancer Activity
The anticancer potential of benzothiazole derivatives has also been investigated. For example, a study on related compounds showed that they could inhibit the growth of prostate carcinoma cells (DU145) with a GI50 value of 3.8 µM, indicating potent antiproliferative activity . The mechanism of action often involves the disruption of microtubule dynamics and induction of apoptosis through mitochondrial pathways.
Table 2: Anticancer Activity of Related Benzothiazole Compounds
| Compound | Cell Line | GI50 Value (µM) |
|---|---|---|
| Compound A | DU145 | 3.8 |
| Compound B | PC3 | <10 |
Case Studies
- Case Study on Antimicrobial Efficacy : A series of benzothiazole derivatives were synthesized and evaluated for their antimicrobial properties. The derivatives demonstrated varying degrees of activity against both Gram-positive and Gram-negative bacteria, with some exhibiting comparable efficacy to standard antibiotics .
- Case Study on Anticancer Mechanisms : In another study, a specific derivative was shown to induce apoptosis in cancer cells by activating caspase pathways and disrupting mitochondrial membrane potential, which are crucial for cell survival .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
